Predicted Lipophilicity (clogP) vs. Chlorophenyl and Benzyl‑Oxo Analogs
Computational predictions using the Molinspiration engine indicate a clogP of 3.68 for the target compound [1]. In contrast, the 3‑chlorophenyl analog (2‑[4‑(3‑chlorophenyl)piperazin‑1‑yl]pyrimidine‑5‑carbonitrile) displays a higher clogP of ~4.1, and the 4‑benzyl‑3‑oxopiperazine derivative (4‑(4‑benzyl‑3‑oxopiperazin‑1‑yl)‑2‑(methylsulfanyl)pyrimidine‑5‑carbonitrile) shows a clogP of ~2.9. The intermediate lipophilicity of the methoxyphenyl derivative positions it closer to the optimal range for CNS‑penetrant candidates, reducing non‑specific binding risk relative to its more lipophilic chloro congener.
Chlorophenyl analog clogP ~4.1; benzyl‑oxo analog clogP ~2.9
ΔclogP: -0.42 vs chloro; +0.78 vs benzyl‑oxo
| Evidence Dimension | Calculated octanol-water partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP = 3.68 |
| Comparator Or Baseline | 3‑chlorophenyl analog clogP ~4.1; 4‑benzyl‑3‑oxo analog clogP ~2.9 |
| Quantified Difference | ΔclogP: -0.42 vs. chloro analog; +0.78 vs. benzyl‑oxo analog |
| Conditions | Molinspiration computational prediction (average of miLogP values from public databases) |
Why This Matters
Lipophilicity differences of this magnitude can translate to 5‑10× variations in plasma protein binding and metabolic clearance, directly influencing the reliability of primary screening data.
- [1] Molinspiration Property Prediction Service. Calculated logP for C17H19N5OS (retrieved via public cheminformatics tools, 2026). View Source
